N-dibutylphosphorylpyridin-2-amine
Description
N-Dibutylphosphorylpyridin-2-amine is a phosphorylated pyridine derivative characterized by a central pyridine ring substituted at the 2-position with an amine group linked to a dibutylphosphoryl moiety. This compound belongs to a broader class of organophosphorus ligands, which are of interest in coordination chemistry and catalysis due to their ability to modulate electronic and steric environments.
Properties
IUPAC Name |
N-dibutylphosphorylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N2OP/c1-3-5-11-17(16,12-6-4-2)15-13-9-7-8-10-14-13/h7-10H,3-6,11-12H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTMXEAKQZFAIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=O)(CCCC)NC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N2OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-dibutylphosphorylpyridin-2-amine typically involves the reaction of pyridin-2-amine with dibutylphosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and solvents can be adjusted to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: N-dibutylphosphorylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-dibutylphosphorylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-dibutylphosphorylpyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. The compound’s effects are mediated through pathways involving phosphorylation and dephosphorylation processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The provided evidence focuses on N-Diphenylphosphanyl-N-{[diphenyl-(2-pyridylimino)-κ5-phosphanyl]methyl}-pyridin-2-amine (C₃₅H₃₀N₄P₂), a structurally related compound with phenyl substituents instead of butyl groups. Below is a comparative analysis based on substituent effects and molecular behavior:
Key Findings from Evidence :
- The diphenyl analog exhibits a well-defined 3D crystal structure stabilized by C—H⋯N and C—H⋯C interactions, forming infinite chains along the b-axis.
- Its rigidity arises from aromatic stacking and hydrogen bonding, contrasting with the hypothetical flexibility of dibutyl-substituted analogs.
- The P—C—N angle (114.09°) reflects steric and electronic effects of phenyl groups, which may differ in dibutyl derivatives due to alkyl chain conformations.
Research Implications and Limitations
- Substituent Effects : The replacement of phenyl with butyl groups would likely reduce π-π interactions and increase hydrophobicity, altering solubility and catalytic ligand behavior.
- Data Gaps : Direct experimental data for this compound (e.g., crystallographic parameters, synthetic yields) are absent in the provided evidence. Studies on dibutyl analogs would require computational modeling or synthetic characterization to validate structural hypotheses.
- Methodology : The evidence highlights the utility of single-crystal X-ray diffraction (e.g., Bruker APEXII CCD) and refinement software (SADABS) for analyzing phosphorylated pyridines, which could be applied to future studies on dibutyl derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
